ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate
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Description
Ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C24H20N4O6 and its molecular weight is 460.446. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-({[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Luminescent Materials
BTIA-ester: and related derivatives have emerged as versatile building blocks for smart porous materials. Specifically, they play a crucial role in the design and fabrication of luminescent materials. Luminescent porous frameworks, such as metal–organic frameworks (MOFs), covalent organic frameworks (COFs), and hydrogen-bonded organic frameworks (HOFs), offer potential applications in advanced optoelectronics . The photobehavior of BTIA-ester in solution and the solid state provides insights for developing new HOFs with enhanced luminescence properties.
Photonic Applications
The study of BTIA-ester’s photobehavior reveals interesting phenomena. In solution, it displays a large Stokes-shifted emission due to an intramolecular charge-transfer (ICT) reaction. Femtosecond experiments show rapid ICT and phenyl twisting processes. In the solid state, BTIA-ester exhibits an abnormally slow ICT event, leading to ICT aggregates. Conversely, BTIA-HOF (a hydrogen-bonded organic framework) shows fast ICT and intermolecular proton-transfer reactions, producing ICT and ionic species. These findings contribute to the development of new HOFs for photonic applications .
Antimicrobial Activity
While not directly studied for antimicrobial properties, the benzothiadiazole core in BTIA-ester is of interest. Benzothiadiazine derivatives have been investigated for their antimicrobial activity . Further research could explore BTIA-ester’s potential in this area.
Microwave Technology
Derivatives derived from benzo[b]thiophene cores, similar to BTIA-ester, have been synthesized and characterized. These compounds show promise for applications in microwave technology . Although not specifically studied for BTIA-ester, this field warrants exploration.
properties
IUPAC Name |
ethyl 2-[[2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O6/c1-2-32-24(31)16-5-3-4-6-17(16)25-22(29)13-27-9-10-28-19(23(27)30)12-18(26-28)15-7-8-20-21(11-15)34-14-33-20/h3-12H,2,13-14H2,1H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZIACHPKGOIAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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